molecular formula C10H14N4 B14639389 N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine CAS No. 56481-34-6

N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine

Cat. No.: B14639389
CAS No.: 56481-34-6
M. Wt: 190.25 g/mol
InChI Key: WVRZTTXAUJWBIH-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylimidazo[1,5-a]pyrazine with N,N-dimethylmethanamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine
  • {3-methylimidazo[1,5-a]pyridin-1-yl}methanol

Comparison: N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine is unique due to its imidazo[1,5-a]pyrazine core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

56481-34-6

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine

InChI

InChI=1S/C10H14N4/c1-8-12-9(7-13(2)3)10-6-11-4-5-14(8)10/h4-6H,7H2,1-3H3

InChI Key

WVRZTTXAUJWBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)CN(C)C

Origin of Product

United States

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